molecular formula C30H28O6 B102489 Thamnosin CAS No. 18458-66-7

Thamnosin

Numéro de catalogue: B102489
Numéro CAS: 18458-66-7
Poids moléculaire: 484.5 g/mol
Clé InChI: SWGAQLQAABDHGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thamnosin can be synthesized through a [4+2] cycloaddition reaction involving two molecules of (E)-7-methoxy-6-(3-methylbuta-1,3-dienyl)-2H-chromen-2-one . This reaction forms the complex bicyclic structure characteristic of this compound.

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its natural extraction from plant sources, particularly from the bulb of Arisaema erubescens .

Analyse Des Réactions Chimiques

Types of Reactions: Thamnosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone group in the 1-benzopyran moiety.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products:

Applications De Recherche Scientifique

Clinical Applications in Oncology

Tα1 has demonstrated significant potential in cancer treatment, primarily due to its immunomodulatory properties. It is used as an adjunct therapy to enhance the efficacy of conventional cancer treatments.

Cancer Types and Treatment Combinations

  • Lung Cancer : Tα1 has been shown to improve survival rates when combined with chemotherapy. In studies involving non-small cell lung cancer (NSCLC), patients receiving Tα1 alongside standard chemotherapy exhibited enhanced immune responses and reduced recurrence rates .
  • Melanoma : A Phase II study indicated that Tα1 combined with Dacarbazine (DTIC) significantly increased overall response rates and survival times compared to DTIC alone .
  • Hepatocellular Carcinoma (HCC) : In patients undergoing transarterial chemoembolization (TACE), the addition of Tα1 resulted in improved tumor response rates and fewer complications from bacterial infections .

Table 1: Summary of Clinical Trials Involving Thymosin Alpha 1 in Cancer Treatment

Cancer TypeTreatment CombinationOutcome
Non-Small Cell LungTα1 + ChemotherapyIncreased survival rates
MelanomaTα1 + DacarbazineTripled response rate
HepatocellularTACE + Tα1Higher tumor response, fewer infections

Applications in Infectious Diseases

Tα1 has been extensively studied for its efficacy in treating viral infections, particularly hepatitis B and C.

Viral Infections

  • Hepatitis B and C : Clinical trials have demonstrated that Tα1 enhances the immune response against these viruses, leading to improved virological outcomes . For instance, a regimen involving Tα1 showed a 40.6% complete virological response rate in chronic hepatitis B patients .
  • COVID-19 : Emerging studies suggest that Tα1 may play a role in managing severe COVID-19 cases by modulating the immune response and reducing inflammation .

Table 2: Clinical Outcomes of Thymosin Alpha 1 in Viral Infections

VirusTreatment RegimenOutcome
Hepatitis BTα1 + Interferon40.6% complete virological response
Hepatitis CTα1 + Nucleoside AnalogsEnhanced immune response
SARS-CoV-2Tα1 in severe casesReduced inflammation, improved recovery

Immunomodulatory Effects

Tα1 acts as an immunostimulatory agent, enhancing the body's immune defenses against various pathogens and improving responses to vaccines.

Immune Deficiency Conditions

Tα1 has been used to treat conditions characterized by immune deficiencies, such as DiGeorge syndrome and HIV/AIDS. Its ability to restore immune function has made it a valuable therapeutic option for patients with compromised immunity .

Future Directions and Research Opportunities

The ongoing research into genetic engineering methods for producing Tα1 suggests promising avenues for increasing production efficiency and lowering costs. These advancements may lead to broader clinical applications and improved patient outcomes across various diseases.

Mécanisme D'action

The mechanism by which Thamnosin exerts its effects involves interactions with various molecular targets and pathways. This compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparaison Avec Des Composés Similaires

    Coumarin: A simpler compound with a similar 1-benzopyran-2-one structure.

    Esculetin: A hydroxylated derivative of coumarin.

    Scopoletin: A methoxylated derivative of coumarin.

Comparison: Thamnosin is unique due to its complex bicyclic structure formed through a [4+2] cycloaddition reaction . This structure imparts distinct chemical and biological properties, differentiating it from simpler coumarins like coumarin, esculetin, and scopoletin.

Propriétés

Numéro CAS

18458-66-7

Formule moléculaire

C30H28O6

Poids moléculaire

484.5 g/mol

Nom IUPAC

7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one

InChI

InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3

Clé InChI

SWGAQLQAABDHGT-UHFFFAOYSA-N

SMILES

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

SMILES isomérique

CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

SMILES canonique

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

melting_point

244-246°C

Description physique

Solid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thamnosin
Reactant of Route 2
Reactant of Route 2
Thamnosin
Reactant of Route 3
Reactant of Route 3
Thamnosin
Reactant of Route 4
Thamnosin
Reactant of Route 5
Thamnosin
Reactant of Route 6
Thamnosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.